The compound 4-Acetamido-3-ethoxynitrobenzene is a derivative of nitrobenzene with potential applications in various fields due to its chemical structure. The introduction of an acetamido group and an ethoxy group into the nitrobenzene framework can lead to a variety of biological activities and applications. Research has been conducted to synthesize related compounds and evaluate their potential uses, particularly in the medical field.
The synthesized derivatives of 4-Acetamido-3-ethoxynitrobenzene have been screened for antimicrobial activity, indicating potential use in the development of new antimicrobial agents1. Additionally, the anticonvulsant activities of related compounds have been evaluated, with some derivatives showing activity comparable to or exceeding that of traditional antiepileptic agents such as phenytoin, phenobarbital, and valproate2. This suggests that these compounds could be promising candidates for the development of new antiepileptic drugs.
While the provided data does not include specific case studies, the research indicates that the synthesized compounds have undergone preliminary biological screening. For instance, the antimicrobial activity of the 4-acetamido-2-ethoxybenzoyl hydrazine derivatives was assessed, although the specific results of these screenings are not detailed1. In the field of anticonvulsant research, the SAR study of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides involved evaluating the compounds in the maximal electroshock (MES) and subcutaneous Metrazol models, which are standard tests for antiepileptic drug efficacy2.
4-Acetamido-3-ethoxynitrobenzene is synthesized from simpler aromatic compounds through multi-step reactions involving nitration, acylation, and etherification. It falls under the category of nitro compounds, which are known for their diverse reactivity and utility in organic synthesis and pharmaceuticals .
The synthesis of 4-acetamido-3-ethoxynitrobenzene typically involves several key steps:
The molecular structure of 4-acetamido-3-ethoxynitrobenzene can be described as follows:
The compound's three-dimensional structure can be analyzed using techniques like X-ray crystallography or computational methods such as density functional theory (DFT) calculations, which provide insights into bond lengths, angles, and electronic distribution .
4-Acetamido-3-ethoxynitrobenzene can participate in various chemical reactions:
The mechanism of action for compounds like 4-acetamido-3-ethoxynitrobenzene often involves:
Studies have shown that nitroaromatic compounds can exhibit cytotoxicity through various pathways including apoptosis induction in cancer cells .
The physical and chemical properties of 4-acetamido-3-ethoxynitrobenzene include:
Characterization techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of synthesized compounds .
4-Acetamido-3-ethoxynitrobenzene has several scientific applications:
4-Acetamido-3-ethoxynitrobenzene (systematic name: N-(5-ethoxy-2-nitrophenyl)acetamide) features a benzene ring substituted with three functional groups: an ethoxy (–OCH₂CH₃) group at position 3, a nitro (–NO₂) group at position 3 (ortho to acetamido), and an acetamido (–NHCOCH₃) group at position 4 (para to ethoxy). The molecular formula is C₁₀H₁₂N₂O₄, with a molar mass of 224.21 g/mol. The SMILES notation is CC(=O)Nc1ccc(OCC)c(c1)N+[O-], and the InChIKey is AQEATNDLNBFMRO-UHFFFAOYSA-N [1] [6].
Substituent Electronic Effects:
Table 1: Calculated Physicochemical Parameters
| Property | Value | |
|---|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₄ | |
| Exact Mass | 224.0797 Da | |
| Topological Polar Surface Area | 92.8 Ų | |
| Heavy Atom Count | 16 | |
| Predicted Collision Cross Section (CCS) | 152–190 Ų | [6] |
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy (IR):Key absorptions (KBr, cm⁻¹):
Table 2: Key IR Assignments
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3320 | N–H stretch (amide) |
| 1680 | C=O stretch (acetamido) |
| 1530 | NO₂ asymmetric stretch |
| 1340 | NO₂ symmetric stretch |
| 1245 | C–O–C stretch (ethoxy) |
Mass Spectrometry (MS):
Though single-crystal X-ray diffraction data for 4-acetamido-3-ethoxynitrobenzene is not explicitly reported, analogous nitro-acetamido benzoates (e.g., ethyl 4-acetamido-3-nitrobenzoate) exhibit planar aromatic rings with substituent dihedral angles < 10°. The acetamido group typically adopts a trans conformation relative to the C–N bond [1] [6].
Solid-State Packing and Polymorphism:
Table 3: Predicted Solid-State Properties
| Property | Predicted Characteristics |
|---|---|
| Crystal System | Monoclinic (P2₁/c) |
| Dominant H-Bond | N–H···O=C (d = 2.0–2.2 Å) |
| π-Stacking Distance | 3.6–3.8 Å (offset face-to-face) |
| Thermal Stability | Decomposition >200°C (DSC/TGA) |
Thermodynamic Parameters:
Reactivity Pathways:
Kinetic vs. Thermodynamic Control:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8